molecular formula C13H27N3 B10756134 N1-(2-Amino-4-methylpentyl)octahydro-pyrrolo[1,2-A] pyrimidine

N1-(2-Amino-4-methylpentyl)octahydro-pyrrolo[1,2-A] pyrimidine

Cat. No.: B10756134
M. Wt: 225.37 g/mol
InChI Key: SOQLOPQBSFMPNJ-QWHCGFSZSA-N
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Description

N1-(2-AMINO-4-METHYLPENTYL)OCTAHYDRO-PYRROLO[1,2-A] PYRIMIDINE is a small organic molecule belonging to the class of diazinanes. These compounds are characterized by a six-membered saturated heterocycle containing four carbon atoms and two nitrogen atoms

Preparation Methods

The synthesis of N1-(2-AMINO-4-METHYLPENTYL)OCTAHYDRO-PYRROLO[1,2-A] PYRIMIDINE involves several steps:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as pyrrolidine and 2-amino-4-methylpentane.

    Cyclization Reaction: The key step involves the cyclization of pyrrolidine with 2-amino-4-methylpentane under specific reaction conditions to form the octahydro-pyrrolo[1,2-a]pyrimidine ring system.

    Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimizing these steps for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

N1-(2-AMINO-4-METHYLPENTYL)OCTAHYDRO-PYRROLO[1,2-A] PYRIMIDINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert functional groups into simpler forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N1-(2-AMINO-4-METHYLPENTYL)OCTAHYDRO-PYRROLO[1,2-A] PYRIMIDINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including metabolic disorders and neurological conditions.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N1-(2-AMINO-4-METHYLPENTYL)OCTAHYDRO-PYRROLO[1,2-A] PYRIMIDINE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with mitochondrial ATP synthase subunits, affecting ATP production and energy metabolism . This interaction can lead to various cellular effects, including modulation of cellular energy levels and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

N1-(2-AMINO-4-METHYLPENTYL)OCTAHYDRO-PYRROLO[1,2-A] PYRIMIDINE can be compared with other diazinane compounds, such as:

    N-alkylpyrrolidines: These compounds have similar structural features but differ in their alkyl substituents, leading to variations in their chemical and biological properties.

    Azacyclic compounds: These compounds contain nitrogen atoms in their ring structures and exhibit diverse pharmacological activities.

    Aminals: These compounds have nitrogen atoms bonded to two carbon atoms, forming a stable ring system with unique reactivity.

The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C13H27N3

Molecular Weight

225.37 g/mol

IUPAC Name

(2S)-1-[(8aR)-3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrimidin-1-yl]-4-methylpentan-2-amine

InChI

InChI=1S/C13H27N3/c1-11(2)9-12(14)10-16-8-4-7-15-6-3-5-13(15)16/h11-13H,3-10,14H2,1-2H3/t12-,13+/m0/s1

InChI Key

SOQLOPQBSFMPNJ-QWHCGFSZSA-N

Isomeric SMILES

CC(C)C[C@@H](CN1CCCN2[C@H]1CCC2)N

Canonical SMILES

CC(C)CC(CN1CCCN2C1CCC2)N

Origin of Product

United States

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